molecular formula C30H30N4O B4304064 N-[(ADAMANTAN-1-YL)METHYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

N-[(ADAMANTAN-1-YL)METHYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4304064
M. Wt: 462.6 g/mol
InChI Key: GNPNHPDMRKGMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 1H-imidazol-4(5)-amine derivatives and 1,3-biselectrophilic reagents, such as 1,3-diketones . The reaction conditions often involve the use of acidic catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve high-throughput synthesis techniques and the use of reusable catalysts to optimize yield and reduce costs. For example, the use of silica-coated magnetite copper ferrite nanoparticles as a catalyst has been reported to achieve yields ranging from 40% to 96% under controlled conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and the structural modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-[(ADAMANTAN-1-YL)METHYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidine derivatives, such as imidazo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine . These compounds share the fused N-heterocyclic system but differ in their specific substituents and functional groups.

Uniqueness: What sets this compound apart is its adamantylmethyl and diphenyl substituents, which confer unique structural and functional properties. These modifications enhance its stability, photophysical properties, and potential as a drug scaffold .

Properties

IUPAC Name

N-(1-adamantylmethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O/c35-29(31-19-30-16-20-11-21(17-30)13-22(12-20)18-30)26-15-28-32-25(23-7-3-1-4-8-23)14-27(34(28)33-26)24-9-5-2-6-10-24/h1-10,14-15,20-22H,11-13,16-19H2,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPNHPDMRKGMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=NN5C(=CC(=NC5=C4)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(ADAMANTAN-1-YL)METHYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
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N-[(ADAMANTAN-1-YL)METHYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
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N-[(ADAMANTAN-1-YL)METHYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
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N-[(ADAMANTAN-1-YL)METHYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
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N-[(ADAMANTAN-1-YL)METHYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
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N-[(ADAMANTAN-1-YL)METHYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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